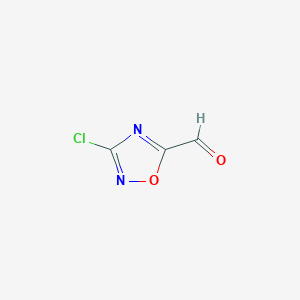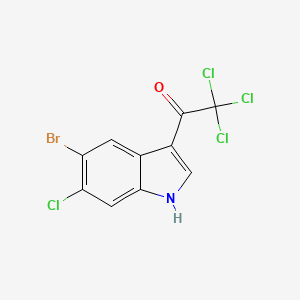
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of bromine, chlorine, and trichloroethanone groups attached to an indole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-6-chloroindole.
Bromination and Chlorination: The indole ring is brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.
Trichloroethanone Introduction: The trichloroethanone group is introduced through a Friedel-Crafts acylation reaction using trichloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxidized or reduced forms of the compound, and larger molecules formed through condensation reactions.
Aplicaciones Científicas De Investigación
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: It binds to the active sites of enzymes, inhibiting their activity.
Modulate Protein Interactions: It affects protein-protein interactions, altering cellular pathways.
Induce Cellular Responses: The compound can induce apoptosis or other cellular responses through its interaction with molecular targets.
Comparación Con Compuestos Similares
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone is compared with other similar compounds such as:
5-Bromo-6-chloro-3-indolyl-N-acetyl-β-D-glucosaminide: This compound is used as a chromogenic substrate in biochemical assays.
5-Bromo-6-chloro-3-indolyl phosphate: It is used in molecular biology for detecting enzyme activity.
Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): This compound is used as a chromogenic substrate for β-galactosidase.
Propiedades
Fórmula molecular |
C10H4BrCl4NO |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
1-(5-bromo-6-chloro-1H-indol-3-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C10H4BrCl4NO/c11-6-1-4-5(9(17)10(13,14)15)3-16-8(4)2-7(6)12/h1-3,16H |
Clave InChI |
FYVZLPOPYJJLAY-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Br)Cl)NC=C2C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


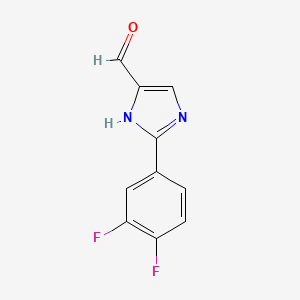
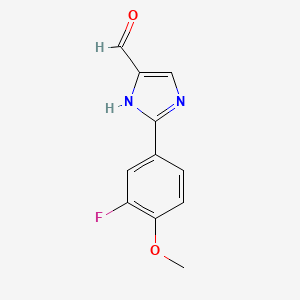

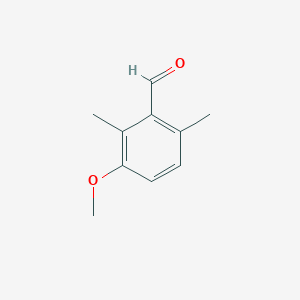
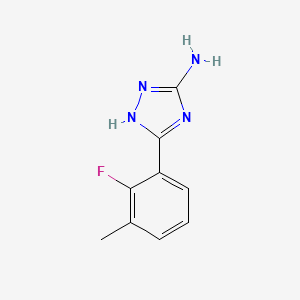
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)
![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
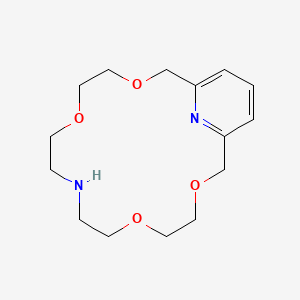
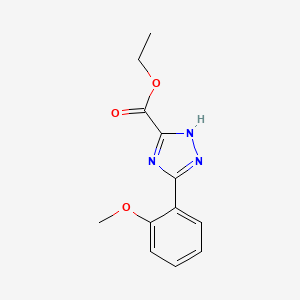



![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
